4,5,9,10-Tetrahydropyrene

概要

説明

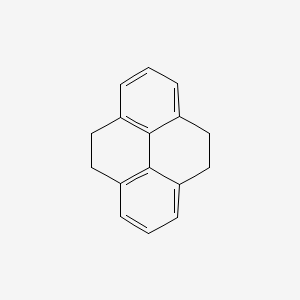

4,5,9,10-Tetrahydropyrene is a chemical compound with the molecular formula C16H14 . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase, making it a potential solid-state emitter .

Synthesis Analysis

A series of this compound-based tetraarylethenes have been synthesized . The synthesis process involves controlling the number of this compound segments around the tetraarylethene core .

Molecular Structure Analysis

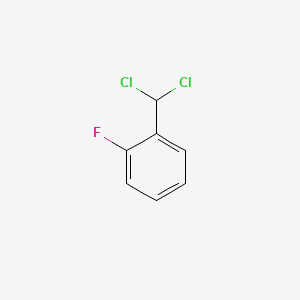

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12 (4-1)15 (11)16 (13)14/h1-6H,7-10H2 . The compound has a molecular weight of 206.28 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.28 g/mol . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase .

科学的研究の応用

Synthesis and Solid-State Emission Behavior

A study by Zhang et al. (2018) explored the synthesis of 4,5,9,10-tetrahydropyrene-based tetraarylethenes, highlighting their potential as solid-state emitters due to their aggregation-induced emission characteristics. These compounds are weak emitters in good solvents but highly emissive in the condensed phase, making them suitable for optical applications (Zhang, Miao, Tang, & Ni, 2018).

Conformational Interconversion Studies

Iwaizumi and Isobe (1975) conducted electron spin resonance (ESR) studies on the radical cation of this compound. They observed temperature-dependent hyperfine structure changes, providing insights into conformational interconversions and potential energy barriers (Iwaizumi & Isobe, 1975).

Homology in Molecular Crystals

Dang et al. (2007) reported that this compound-2,7-dicarboxylic acid and pyrene-2,7-dicarboxylic acid show homology in 2D and 3D crystallization. This study provides valuable insights for designing molecules to impose specific nanopatterns on surfaces and understanding crystallization processes (Dang, Maris, Yi, Rosei, Nanci, & Wuest, 2007).

Thermodynamic Properties

Chirico et al. (1993) measured the ideal-gas thermodynamic properties of this compound, contributing to our understanding of its behavior under different thermal conditions(Chirico, Knipmeyer, Nguyen, Smith, & Steele, 1993).

Synthesis and Structure of Pyrene-Derived Scaffolds

Cabral et al. (2017) focused on synthesizing 2-functionalized pyrenes using this compound as a key intermediate. They highlighted its role in the preparation of fluorescent probes, an essential aspect of chemical sensing and imaging technologies (Cabral, Henriques, Paixão, & Cristiano, 2017).

Aggregation-Induced Emission Properties

Zhang et al. (2016) synthesized tetraarylethene-based compounds using this compound cores. Their study revealed high emission efficiency in the solid state, demonstrating the compound's potential in the field of luminescent materials (Zhang, Han, Zhang, Li, & Ni, 2016).

Fluorescence Decay Studies

Harris and Selinger (1979) investigated the fluorescence decay of pyrene in a matrix containing 4,5-dihydropyrene and this compound. This study adds to the understanding of solid solution formation and emission properties of pyrene derivatives (Harris & Selinger, 1979).

Spectroscopic Properties of Pyrene Derivatives

Rausch and Lambert (2006) synthesized hexapyrenylbenzene from this compound and studied its absorption and fluorescence, contributing to the understanding of photophysical properties of pyrene derivatives (Rausch & Lambert, 2006).

Poly(p-phenylene) with Tetrahydropyrene Units

Kreyenschmidt, Uckert, and Müllen (1995) synthesized the first poly(p-phenylene) based on this compound units, revealing its solubility in common organic solvents and its potential as a material for light-emitting diodes due to its unique fluorescence characteristics (Kreyenschmidt, Uckert, & Müllen, 1995).

Photophysical Properties of Tetrahydropyrene Derivatives

Sumalekshmy and Gopidas (2005) synthesized and characterized tetrahydropyrene derivatives, investigating their photophysical properties in different solvents. This research adds to the understanding of solvent effects on the optical properties of tetrahydropyrene compounds (Sumalekshmy & Gopidas, 2005).

Absorption Spectra of Hydropyrenes

Yoshinaga, Hiratsuka, and Tanizaki (1977) conducted a detailed study on the absorption spectra of pyrene and its hydrogenated derivatives, including this compound. Their research contributes to the understanding of the electronic structures of these compounds (Yoshinaga, Hiratsuka, & Tanizaki, 1977).

Hydrogen Sorption in Metal-Organic Frameworks

Rowsell et al. (2004) explored the hydrogen uptake properties of metal-organic frameworks linked with this compound-2,7-dicarboxylate, among other compounds. This study is significant for hydrogen storage applications and the development of functional materials (Rowsell, Millward, Park, & Yaghi, 2004).

作用機序

Target of Action

4,5,9,10-Tetrahydropyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . They can also bind to proteins, altering their conformation and function.

Biochemical Pathways

Polycyclic aromatic hydrocarbons are known to affect various biochemical pathways, including those involved in dna repair, cell cycle regulation, and apoptosis .

Pharmacokinetics

Polycyclic aromatic hydrocarbons are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute throughout the body, particularly in fatty tissues. Metabolism typically occurs in the liver, and excretion is usually through the feces and urine .

Result of Action

Polycyclic aromatic hydrocarbons can cause dna damage, leading to mutations and potentially cancer . They can also cause oxidative stress, leading to cell damage and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism . Temperature and pH can affect its stability .

Safety and Hazards

将来の方向性

The design and synthesis of organic materials with efficient solid-state fluorescence have attracted extensive attention because the performance of organic photoelectric devices is usually dependent on the solid-state properties of materials . The construction of organic compounds with aggregation-induced emission property is a convenient but effective way to obtain outstanding luminogens . Therefore, 4,5,9,10-Tetrahydropyrene, with its AIE property, has potential applications in the field of organic photoelectric devices .

生化学分析

Biochemical Properties

It is known that the π-conjugation degree of these compounds increases with the increasing number of 4,5,9,10-tetrahydropyrene units . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner that depends on its π-conjugation degree .

Molecular Mechanism

It is known that the compound has aggregation-induced emission (AIE) properties , meaning it emits light when aggregated in a condensed phase . This suggests that this compound may interact with biomolecules in a way that influences its emission properties .

Temporal Effects in Laboratory Settings

It is known that the fluorescence quantum yield of these compounds in the solid state does not increase with increasing π-conjugation . This suggests that the effects of this compound may change over time in certain conditions .

特性

IUPAC Name |

4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFUNRTWHPWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228733 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-17-9 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,5,9,10-Tetrahydropyrene?

A1: this compound has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy [] and electronic absorption spectroscopy [] to characterize this compound and its derivatives.

Q3: How does the solubility of this compound affect its applications?

A3: this compound exhibits solubility in common organic solvents like chloroform, dichloromethane, tetrahydrofuran, and toluene. This solubility is crucial for its use in polymerization reactions and material science applications. []

Q4: How stable is this compound under different conditions?

A4: While this compound is generally stable, its stability can be affected by factors such as temperature, exposure to light and air, and the presence of oxidizing agents. [, ] Specific stability studies under various conditions would be valuable for different applications.

Q5: What role does this compound play in hydrogenation reactions?

A5: this compound is a crucial intermediate in the hydrogenation of pyrene. Understanding its thermodynamic properties, as detailed in the research, is vital for optimizing these reactions. []

Q6: Can this compound act as a hydrogen donor?

A6: Yes, studies have shown that this compound can function as a hydrogen donor in reactions with compounds like 1,1'-binaphthyl at elevated temperatures, leading to the formation of perylene. []

Q7: How has computational chemistry been employed to study this compound derivatives?

A7: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been instrumental in understanding the electronic and optical properties of donor-acceptor substituted this compound derivatives. []

Q8: How does altering the substituents on this compound affect its fluorescence properties?

A8: Research indicates that the introduction of donor and acceptor groups at the 2 and 7 positions of this compound significantly impacts its photophysical properties, particularly fluorescence. This modification is valuable for designing fluorescent probes and materials. [, ]

Q9: How does the structure of this compound contribute to its aggregation-induced emission (AIE) activity?

A9: Studies have shown that incorporating this compound units into larger structures, like tetraarylethenes, can lead to AIE activity. This property is significant for developing solid-state emitters. []

Q10: What are some potential applications of this compound in material science?

A10: Due to its unique properties, this compound shows promise in areas such as:

- Organic Light-Emitting Diodes (OLEDs): The solubility and fluorescence properties of poly(p-phenylene) based on this compound repeating units make it a potential material for OLED applications. []

- Solar Cells: Researchers are exploring this compound-based dyes for use in dye-sensitized solar cells, aiming for enhanced light harvesting efficiency. []

- Metal-Organic Frameworks (MOFs): The ability of this compound derivatives to act as linkers in MOFs opens up possibilities for designing new materials with tunable properties, such as gas storage and separation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)

![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)